ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s). This particular compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate can be achieved through various synthetic routes. One common method involves the coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method is operationally simple and highly efficient, yielding the desired product in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Common reagents and conditions used in these reactions vary depending on the desired transformation. .
Scientific Research Applications
Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death . This mechanism is particularly relevant in the context of cancer therapy.
Comparison with Similar Compounds
Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrano[2,3-d]pyrimidine derivatives: These compounds are known for their potential as PARP-1 inhibitors and antitumor agents.
Triazolo[4,3-a]pyrimidine derivatives: These compounds have notable pharmacological and therapeutic roles, including enzyme inhibition and receptor modulation.
The uniqueness of ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N3O5S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O5S/c1-3-10-22-18(25)17-15(9-11-29-17)23(20(22)27)12-16(24)21-14-8-6-5-7-13(14)19(26)28-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24) |
InChI Key |
ORMGYUCUORDLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C(=O)OCC |
Origin of Product |
United States |
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